4-Methoxy-2,3,5-trimethylbenzaldehyde

Catalog No.
S3093317
CAS No.
59453-56-4
M.F
C11H14O2
M. Wt
178.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,3,5-trimethylbenzaldehyde

CAS Number

59453-56-4

Product Name

4-Methoxy-2,3,5-trimethylbenzaldehyde

IUPAC Name

4-methoxy-2,3,5-trimethylbenzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.231

InChI

InChI=1S/C11H14O2/c1-7-5-10(6-12)8(2)9(3)11(7)13-4/h5-6H,1-4H3

InChI Key

RMFKBXSYAGJVQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC)C)C)C=O

Solubility

not available

Comprehensive Summary of the Application

Methods of Application or Experimental Procedures

The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The crystal’s structure was analyzed using single crystal X-ray diffraction (XRD) and powder XRD . The presence of various functional groups in the crystal was identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the crystal were analyzed by UV–Vis-NIR studies . The thermal properties were investigated using TG/DTA analyses . The dielectric properties were analyzed at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz using an Agilent LCR meter . The nonlinear optical properties were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

Summary of Results or Outcomes

The XRD analyses showed that the grown crystal belongs to an orthorhombic crystal system . The optical studies revealed a high-intensity emission peak around 599 nm . The thermal analyses were used to calculate the kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) .

Comprehensive Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Summary of Results or Outcomes

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Comprehensive Summary of the Application

4-Methoxy-2,3,5-trimethylbenzaldehyde is a chemical compound with the formula C11H14O2 . It’s used in chemical synthesis

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for this compound would depend on the specific synthesis or reaction it’s being used in. Typically, it would be used as a reagent or starting material in a chemical reaction .

Summary of Results or Outcomes

The results or outcomes would also depend on the specific synthesis or reaction. In general, this compound could be used to synthesize a variety of other compounds .

4-Methoxy-2,3,5-trimethylbenzaldehyde, with the chemical formula C₁₁H₁₄O₂ and CAS number 54344-92-2, is an aromatic aldehyde characterized by a methoxy group and three methyl groups attached to a benzene ring. This compound appears as a white to light yellow solid and has a melting point ranging from 63.0 to 68.0 °C . It is primarily utilized in organic synthesis as an important intermediate compound, particularly in the production of various pharmaceuticals and agrochemicals .

Typical of aldehydes:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes in aldol reactions.
  • Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride .

Several methods exist for synthesizing 4-methoxy-2,3,5-trimethylbenzaldehyde:

  • Methylation of Anisaldehyde: Starting from anisaldehyde, methylation can introduce additional methyl groups at the 2 and 3 positions.
  • Friedel-Crafts Acylation: This method involves the acylation of toluene derivatives using acyl chlorides in the presence of a Lewis acid catalyst.
  • Oxidative Methylation: Utilizing methylating agents followed by oxidation can also yield this compound from simpler precursors .

4-Methoxy-2,3,5-trimethylbenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.
  • Research: Used as a reagent in chemical research for synthesizing complex organic molecules .

Interaction studies involving 4-methoxy-2,3,5-trimethylbenzaldehyde typically focus on its metabolic pathways and potential effects on enzyme activity. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2. This inhibition can influence drug metabolism and efficacy . Further studies are needed to fully understand its interactions within biological systems.

Several compounds share structural similarities with 4-methoxy-2,3,5-trimethylbenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Methoxy-2,6-dimethylbenzaldehyde19447-00-80.98
4-Methoxy-2,5-dimethylbenzaldehyde6745-75-10.98
4-Methoxy-2-methylbenzaldehyde52289-54-00.95
5-Methoxy-2-methylbenzaldehyde56724-09-50.95

Uniqueness

The uniqueness of 4-methoxy-2,3,5-trimethylbenzaldehyde lies in its specific arrangement of substituents on the benzene ring which influences its reactivity and biological activity compared to its analogs. The presence of three methyl groups alongside a methoxy group distinguishes it from other similar compounds that may have different substitution patterns or fewer methyl groups.

XLogP3

2.4

Dates

Modify: 2023-08-18

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